Cyanamide, (3-ethyl-2-thiazolidinylidene)-
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Overview
Description
Cyanamide, (3-ethyl-2-thiazolidinylidene)- is an organic compound with the molecular formula C6H9N3S It is a derivative of cyanamide and features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (3-ethyl-2-thiazolidinylidene)- typically involves the reaction of ethylamine with thiourea, followed by cyclization to form the thiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (3-ethyl-2-thiazolidinylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Cyanamide, (3-ethyl-2-thiazolidinylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyanamide, (3-ethyl-2-thiazolidinylidene)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and cyanamide derivatives. Examples include:
Thiazolidine-2,4-dione: Another thiazolidine derivative with different substituents.
Calcium cyanamide: A widely used cyanamide derivative in agriculture.
Uniqueness
Cyanamide, (3-ethyl-2-thiazolidinylidene)- is unique due to its specific structure, which combines the properties of both thiazolidine and cyanamide.
Properties
CAS No. |
97538-34-6 |
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Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
(3-ethyl-1,3-thiazolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C6H9N3S/c1-2-9-3-4-10-6(9)8-5-7/h2-4H2,1H3 |
InChI Key |
HBYVPSCMALYOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCSC1=NC#N |
Origin of Product |
United States |
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